1-(Morpholinomethyl)cyclopropanecarboxylic acid chemical properties
1-(Morpholinomethyl)cyclopropanecarboxylic acid chemical properties
An In-Depth Technical Guide to 1-(Morpholinomethyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
1-(Morpholinomethyl)cyclopropanecarboxylic acid is a bifunctional organic compound that has emerged as a significant building block for medicinal chemists and drug development professionals. Its unique molecular architecture, which combines the conformational rigidity and metabolic stability of a cyclopropane ring with the favorable physicochemical properties of a morpholine moiety, makes it a valuable scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route with mechanistic insights, analytical characterization strategies, and its strategic applications in modern drug discovery.
The Strategic Value of Combined Scaffolds in Medicinal Chemistry
The design of effective drug candidates often involves the strategic incorporation of specific structural motifs to optimize a molecule's pharmacological and pharmacokinetic profile. 1-(Morpholinomethyl)cyclopropanecarboxylic acid is an exemplar of this approach, integrating two "privileged" structures: the cyclopropane ring and the morpholine group.
-
The Cyclopropane Moiety: This three-membered carbocycle is far more than a simple saturated ring. Its inherent ring strain results in C-C bonds with significant π-character, allowing it to act as a "metabolic shield" by resisting enzymatic degradation at adjacent positions.[1] The rigid, three-dimensional structure of the cyclopropane ring helps to lock the conformation of a drug molecule, which can lead to more selective and potent binding to its biological target and contribute to a more favorable entropic profile upon binding.[1][2]
-
The Morpholine Moiety: Morpholine is a common heterocyclic motif in FDA-approved drugs. Its inclusion often enhances aqueous solubility, improves metabolic stability, and can modulate a compound's acid-base properties (pKa), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADMET).
The combination of these two groups in a single, relatively small molecule provides a versatile starting point for creating diverse chemical libraries with desirable drug-like properties.
Physicochemical and Computed Properties
The chemical and physical properties of 1-(Morpholinomethyl)cyclopropanecarboxylic acid are dictated by its three key functional components: the carboxylic acid, the tertiary amine (morpholine), and the cyclopropane core.
| Property | Value | Reference |
| IUPAC Name | 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid | [3] |
| CAS Number | 1257236-69-3 | [3] |
| Molecular Formula | C₉H₁₅NO₃ | [3] |
| Molecular Weight | 185.22 g/mol | [3] |
| Canonical SMILES | C1CC1(CN2CCOCC2)C(=O)O | [3] |
| Topological Polar Surface Area | 49.8 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Solubility and pKa: As an amino acid, this compound is expected to be soluble in water and polar organic solvents. It possesses two ionizable groups: the carboxylic acid and the morpholine nitrogen.
-
The carboxylic acid pKa is anticipated to be in the range of 4.5 to 5.0, similar to the pKa of cyclopropanecarboxylic acid itself, which is approximately 4.65.[4]
-
The pKa of the conjugate acid of the morpholine nitrogen is expected to be around 7.5 to 8.5. This zwitterionic nature means its net charge and solubility are highly dependent on pH, a critical consideration for formulation and its behavior in biological systems.
Stability: The cyclopropane ring imparts significant stability. Esters derived from cyclopropanecarboxylic acid have demonstrated substantially enhanced hydrolytic stability compared to analogous non-cyclic esters, a property that is highly valuable for prodrug design.[5]
Caption: Chemical structure of 1-(Morpholinomethyl)cyclopropanecarboxylic acid.
Synthesis and Mechanistic Rationale
While multiple synthetic routes are conceivable, a robust and logical pathway can be proposed starting from commercially available materials. This approach allows for a clear explanation of the causality behind each experimental choice.
Proposed Synthetic Pathway
A plausible synthesis begins with 1,1-cyclopropanedicarboxylic acid, leveraging selective transformations to build the target molecule. This multi-step process is designed for control and high purity of the final product.
Caption: Proposed synthetic workflow for 1-(Morpholinomethyl)cyclopropanecarboxylic acid.
Detailed Experimental Protocol
Step 1: Esterification of 1,1-Cyclopropanedicarboxylic Acid
-
Rationale: Protection of both carboxylic acids as methyl esters prevents side reactions in the subsequent reduction step. Thionyl chloride (SOCl₂) converts the acids to reactive acyl chlorides, which are then readily esterified with methanol.
-
Procedure:
-
Suspend 1,1-cyclopropanedicarboxylic acid (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add thionyl chloride (2.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 3 hours until the solution becomes clear.
-
Cool the reaction and remove the solvent and excess SOCl₂ under reduced pressure.
-
Carefully add methanol (10 vol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Remove methanol under reduced pressure to yield dimethyl 1,1-cyclopropanedicarboxylate, which can be used directly in the next step.
-
Step 2: Selective Mono-reduction
-
Rationale: The use of a mild reducing agent like sodium borohydride (NaBH₄) in a controlled stoichiometry (1 equivalent) allows for the selective reduction of one ester group to a primary alcohol while leaving the other intact.
-
Procedure:
-
Dissolve the crude diester from Step 1 in ethanol in a round-bottom flask and cool to 0 °C.
-
Add sodium borohydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~6.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.
-
Step 3: Tosylation and Nucleophilic Substitution with Morpholine
-
Rationale: The hydroxyl group is a poor leaving group. It is first converted to a tosylate, an excellent leaving group, using tosyl chloride (TsCl). The subsequent Sₙ2 reaction with morpholine displaces the tosylate to form the desired C-N bond.
-
Procedure:
-
Dissolve the alcohol from Step 2 in dichloromethane and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by tosyl chloride (1.1 eq).
-
Stir at 0 °C for 6 hours. Wash the mixture with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate.
-
Dissolve the crude tosylate in acetonitrile. Add morpholine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to 60 °C and stir for 12 hours.
-
Cool, filter off the solids, and concentrate the filtrate. Purify by column chromatography to yield the methyl ester of the final product.
-
Step 4: Saponification (Hydrolysis)
-
Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid using a base like lithium hydroxide (LiOH), followed by careful acidification.
-
Procedure:
-
Dissolve the ester from Step 3 in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours.
-
Remove the THF under reduced pressure.
-
Carefully acidify the aqueous solution to pH ~6 with 1 M HCl.
-
The product may precipitate or can be isolated by lyophilization to yield the final 1-(Morpholinomethyl)cyclopropanecarboxylic acid.
-
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
-
Two multiplets in the upfield region (δ 0.8-1.5 ppm) for the diastereotopic cyclopropane ring protons.
-
A singlet around δ 2.5-3.0 ppm for the methylene bridge protons (-CH₂-N).
-
Two triplets around δ 2.4-2.8 ppm and δ 3.6-3.8 ppm for the morpholine protons.
-
A broad singlet for the carboxylic acid proton (δ >10 ppm), which may be absent if a deuterated solvent like D₂O is used.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 9 carbon atoms, including the characteristic quaternary cyclopropane carbon, the methylene bridge carbon, four distinct morpholine carbons, and the carbonyl carbon of the carboxylic acid (δ >170 ppm).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion ([M+H]⁺). The fragmentation pattern in tandem MS/MS would likely involve the loss of the carboxyl group and characteristic cleavages of the morpholine ring.
Caption: Predicted fragmentation pathway in positive-ion ESI-MS/MS.
Applications in Drug Discovery and Development
1-(Morpholinomethyl)cyclopropanecarboxylic acid serves as a versatile scaffold for building complex molecules with tailored biological activities.
-
Vector for Library Synthesis: The carboxylic acid and the morpholine nitrogen provide two orthogonal points for chemical modification. The acid can be converted to amides, esters, or other functional groups, while the nitrogen can be further alkylated or functionalized if desired, allowing for the rapid generation of diverse compound libraries.
-
Peptidomimetics: The rigid cyclopropane backbone can be used to create conformationally constrained amino acid mimics. Incorporating this structure into peptides can prevent proteolytic degradation and enforce a specific bioactive conformation.[6]
-
Improving ADMET Properties: Attaching this scaffold to a pharmacologically active core can significantly improve its drug-like properties. The morpholine enhances solubility and can tune the pKa, while the cyclopropane group can block sites of metabolism, thereby increasing the compound's half-life.[1] Its utility is analogous to related aminomethyl cyclopropane derivatives that have been successfully developed as clinical candidates for conditions like depression.[7]
Caption: Role as a versatile scaffold for generating diverse chemical libraries.
Conclusion
1-(Morpholinomethyl)cyclopropanecarboxylic acid is more than a simple chemical reagent; it is a strategically designed building block that offers a pre-packaged solution to many common challenges in drug discovery. By providing conformational constraint, metabolic stability, and favorable physicochemical properties, it empowers researchers to construct novel drug candidates with a higher probability of success. A thorough understanding of its properties, synthesis, and characterization is fundamental for any scientist looking to leverage this powerful scaffold in their research and development programs.
References
-
PubChem. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326. [Link]
-
PMC - NIH. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]
-
PubMed. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. [Link]
-
Pharmaffiliates. CAS No : 1759-53-1 | Product Name : Cyclopropanecarboxylic acid. [Link]
-
Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]
-
PubChem. 1-(Hydroxymethyl)cyclopropanecarboxylic acid | C5H8O3 | CID 11829403. [Link]
-
Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]
-
The Good Scents Company. cyclopropane carboxylic acid, 1759-53-1. [Link]
-
PubMed. Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. [Link]
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. [Link]
-
ResearchGate. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PMC - NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
-
PubMed. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. [Link]
-
Wikipedia. Cyclopropane carboxylic acid. [Link]
-
NIST WebBook. Cyclopropanecarboxylic acid. [Link]
-
SpectraBase. Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). [Link]
-
Cheméo. Cyclopropanecarboxylic acid, methyl ester. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(Fmoc-amino)cyclopropanecarboxylic acid = 95.0 GC 126705-22-4 [sigmaaldrich.com]
- 7. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
